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molecular formula C8H10N2S B1333663 3-[(2-Thienylmethyl)amino]propanenitrile CAS No. 373356-47-9

3-[(2-Thienylmethyl)amino]propanenitrile

Cat. No. B1333663
M. Wt: 166.25 g/mol
InChI Key: PLMFMEXOLTWXRA-UHFFFAOYSA-N
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Patent
US07820704B2

Procedure details

3-[(Thiophen-2-ylmethyl)-amino]-propionitrile was prepared following general procedure D using thiophene-2-carboxaldehyde (477 μL, 98%, 5 mmol), 3-amino-propionitrile (373 μL, 99%, 5 mmol), 1 M acetic acid solution in DCE (6 mL), DCE (9 mL) and sodium triacetoxyborohydride (1.31 g, 97%, 6 mmol). The crude product was used without further purification. LCMS m/z: 167 (M+1)+.
Quantity
477 μL
Type
reactant
Reaction Step One
Quantity
373 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.31 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[NH2:8][CH2:9][CH2:10][C:11]#[N:12].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:12][CH2:11][CH2:10][C:9]#[N:8] |f:3.4|

Inputs

Step One
Name
Quantity
477 μL
Type
reactant
Smiles
S1C(=CC=C1)C=O
Step Two
Name
Quantity
373 μL
Type
reactant
Smiles
NCCC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.31 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CNCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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